![molecular formula C16H15N3O4S B2735107 Methyl 4-(3-oxo-4-(thiazol-2-yl)piperazine-1-carbonyl)benzoate CAS No. 2309585-04-2](/img/structure/B2735107.png)
Methyl 4-(3-oxo-4-(thiazol-2-yl)piperazine-1-carbonyl)benzoate
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Overview
Description
Synthesis Analysis
Thiazoles, which are a part of the compound, have been synthesized in various ways. For instance, diazotization followed by coupling with ethyl acetoacetate in the presence of sodium acetate has been used . The synthesis of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems and their biological activities studies are presented .Molecular Structure Analysis
The thiazole ring, a part of the compound, is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles, which are a part of the compound, have been found to undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole, a part of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Compounds related to the thiazole scaffold have been found to have analgesic (pain-relieving) and anti-inflammatory effects . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity . For example, a compound with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring was found to have potent inhibitory activity, equivalent to that of the standard drug vancomycin .
Antifungal Activity
Thiazole derivatives have also been found to have antifungal properties . This makes them potentially useful in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been found to have antiviral activity . This could make them useful in the development of new antiviral drugs.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activity . This suggests that they could be used in the development of new cancer treatments.
Diuretic Activity
Thiazole derivatives have been found to have diuretic activity . Diuretics are substances that promote diuresis, the increased production of urine.
Herbicidal Activity
Thiazole derivatives have been found to have herbicidal activity . This suggests that they could be used in the development of new herbicides.
Future Directions
Thiazoles, which are a part of the compound, have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. Also, they have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions could involve further exploration of these properties and potential applications.
properties
IUPAC Name |
methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-23-15(22)12-4-2-11(3-5-12)14(21)18-7-8-19(13(20)10-18)16-17-6-9-24-16/h2-6,9H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAZAMUXKQQSRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate |
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